molecular formula C13H10F2O2 B6260911 3-[(2,3-difluorophenyl)methoxy]phenol CAS No. 1153783-69-7

3-[(2,3-difluorophenyl)methoxy]phenol

Cat. No. B6260911
CAS RN: 1153783-69-7
M. Wt: 236.2
InChI Key:
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Description

3-[(2,3-Difluorophenyl)methoxy]phenol (DFP) is a compound of interest in synthetic chemistry and scientific research due to its potential applications. It is a colorless, crystalline solid with a melting point of around 120°C and a boiling point of around 300°C. DFP is soluble in most organic solvents and can be synthesized from commercially available starting materials.

Scientific Research Applications

3-[(2,3-difluorophenyl)methoxy]phenol has been used in a variety of scientific research applications. One of its most common uses is as a substrate for enzyme-catalyzed reactions. For example, 3-[(2,3-difluorophenyl)methoxy]phenol has been used as a substrate for the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. Additionally, 3-[(2,3-difluorophenyl)methoxy]phenol has been used as a substrate for the enzyme glucose-6-phosphatase, which is involved in glucose metabolism. 3-[(2,3-difluorophenyl)methoxy]phenol has also been used as a probe for studying the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 3-[(2,3-difluorophenyl)methoxy]phenol is not fully understood. However, it is believed to interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. Additionally, 3-[(2,3-difluorophenyl)methoxy]phenol is known to form complexes with metal ions, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(2,3-difluorophenyl)methoxy]phenol are not well understood. However, it has been found to inhibit the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. Additionally, 3-[(2,3-difluorophenyl)methoxy]phenol has been found to inhibit the enzyme glucose-6-phosphatase, which is involved in glucose metabolism.

Advantages and Limitations for Lab Experiments

The use of 3-[(2,3-difluorophenyl)methoxy]phenol in lab experiments has a number of advantages. It is a relatively inexpensive compound and is readily available from commercial sources. Additionally, it is soluble in most organic solvents and can be synthesized from commercially available starting materials. However, there are some limitations to using 3-[(2,3-difluorophenyl)methoxy]phenol in lab experiments. For example, it is not very stable in air and is sensitive to light. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 3-[(2,3-difluorophenyl)methoxy]phenol. One potential direction is to further study its mechanism of action, as this may lead to a better understanding of its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 3-[(2,3-difluorophenyl)methoxy]phenol in drug metabolism and other areas of biochemistry. Additionally, further research could be done to explore the potential of 3-[(2,3-difluorophenyl)methoxy]phenol as a probe for studying the structure and function of proteins and other biomolecules. Finally, further research could be done to explore the potential of 3-[(2,3-difluorophenyl)methoxy]phenol as a substrate for enzyme-catalyzed reactions.

Synthesis Methods

The synthesis of 3-[(2,3-difluorophenyl)methoxy]phenol can be achieved using various methods. One of the most common methods is the Williamson ether synthesis, which involves reacting a phenol with an alkyl halide in the presence of a strong base such as sodium hydroxide. This reaction produces an ether, which can then be further reacted with a difluoroalkyl halide to produce 3-[(2,3-difluorophenyl)methoxy]phenol. Other methods such as the Ullmann reaction and the Mitsunobu reaction can also be used to synthesize 3-[(2,3-difluorophenyl)methoxy]phenol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2,3-difluorophenyl)methoxy]phenol involves the reaction of 2,3-difluorobenzaldehyde with 3-hydroxyanisole in the presence of a base to form the desired product.", "Starting Materials": [ "2,3-difluorobenzaldehyde", "3-hydroxyanisole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2,3-difluorobenzaldehyde and 3-hydroxyanisole in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 3-[(2,3-difluorophenyl)methoxy]phenol as a white solid." ] }

CAS RN

1153783-69-7

Product Name

3-[(2,3-difluorophenyl)methoxy]phenol

Molecular Formula

C13H10F2O2

Molecular Weight

236.2

Purity

95

Origin of Product

United States

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